molecular formula C28H24N2O3S B11018298 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11018298
M. Wt: 468.6 g/mol
InChI Key: YSHOGOJYQLMMRN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline moiety, a sulfonyl group, and a biphenyl carboxamide structure, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C28H24N2O3S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C28H24N2O3S/c31-28(24-14-12-22(13-15-24)21-7-2-1-3-8-21)29-25-16-18-26(19-17-25)34(32,33)30-20-6-10-23-9-4-5-11-27(23)30/h1-5,7-9,11-19H,6,10,20H2,(H,29,31)

InChI Key

YSHOGOJYQLMMRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide typically involves multiple steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Sulfonylation: The 3,4-dihydroquinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Biphenyl Carboxylic Acid: The sulfonylated product is coupled with biphenyl-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted biphenyl and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in cellular processes. The sulfonyl group may play a key role in binding to these targets, while the biphenyl and quinoline moieties could facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Uniqueness

Compared to similar compounds, N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]biphenyl-4-carboxamide stands out due to its biphenyl carboxamide structure, which may confer unique binding properties and biological activities

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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